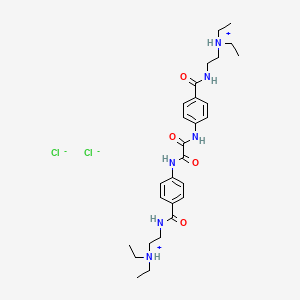
Oxamide, N,N'-bis(p-((2-(diethylamino)ethyl)carbamoyl)phenyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the diethylazaniumyl group: This step involves the reaction of diethylamine with an appropriate electrophile to form the diethylazaniumyl group.
Coupling with aniline derivative: The diethylazaniumyl group is then coupled with an aniline derivative through a nucleophilic substitution reaction.
Acylation: The resulting intermediate undergoes acylation with an oxoacetyl chloride to form the oxoacetyl group.
Final coupling and purification: The final product is obtained by coupling the intermediate with another aniline derivative, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. Key considerations in industrial production include the availability of raw materials, cost-effectiveness, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[4-[4-[2-(diethylazaniumyl)ethoxycarbonyl]anilino]-4-oxobutanoyl]amino]benzoyl]oxyethyl-diethylazanium dichloride
- **2-[4-[4-[[2-(diethylazaniumyl)acetyl]amino]phenyl]anilino]-2-oxoethyl-diethylazanium dichloride
Uniqueness
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium dichloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
32956-81-3 |
|---|---|
Molekularformel |
C28H42Cl2N6O4 |
Molekulargewicht |
597.6 g/mol |
IUPAC-Name |
2-[[4-[[2-[4-[2-(diethylazaniumyl)ethylcarbamoyl]anilino]-2-oxoacetyl]amino]benzoyl]amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C28H40N6O4.2ClH/c1-5-33(6-2)19-17-29-25(35)21-9-13-23(14-10-21)31-27(37)28(38)32-24-15-11-22(12-16-24)26(36)30-18-20-34(7-3)8-4;;/h9-16H,5-8,17-20H2,1-4H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38);2*1H |
InChI-Schlüssel |
NXGZATXDXVLDQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)NCC[NH+](CC)CC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







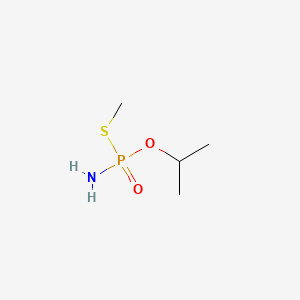
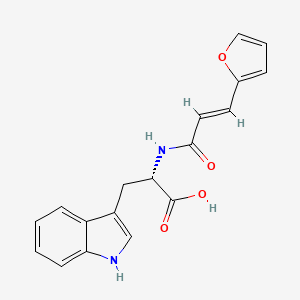


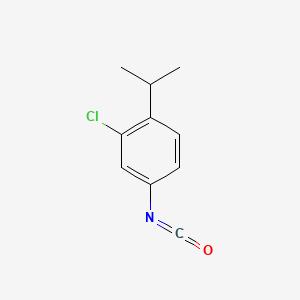
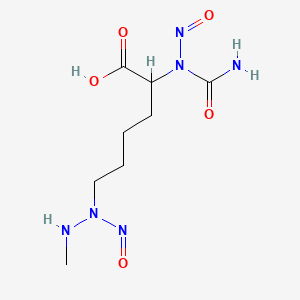
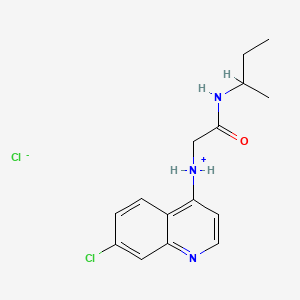

![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
